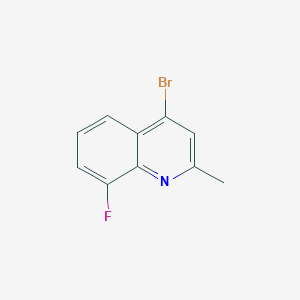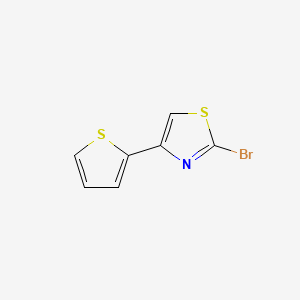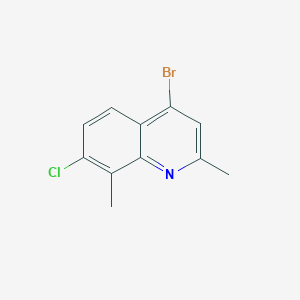
2,2,2-トリフルオロエチル N-(4-メチル-3-ニトロフェニル)カルバメート
概要
説明
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate is a chemical compound with the molecular formula C10H9F3N2O4 and a molecular weight of 278.18 g/mol
科学的研究の応用
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry
In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is used as a tool to study various biological processes. Its ability to interact with specific molecular targets makes it useful in probing biological pathways and understanding cellular functions.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its chemical properties may make it suitable for use in drug development, particularly in the treatment of diseases related to inflammation or oxidative stress.
Industry
In industry, the compound is used in the production of various materials and chemicals. Its unique properties make it valuable in the development of new products and technologies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-(4-methyl-3-nitrophenyl)isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully regulated to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale reactors equipped with advanced monitoring and control systems. The raw materials are carefully measured and mixed, and the reaction is conducted under optimized conditions to maximize efficiency and minimize waste. The resulting product is then purified through various techniques, such as crystallization or chromatography, to achieve the desired purity level.
化学反応の分析
Types of Reactions
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually conducted in anhydrous solvents.
Substitution: : Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alcohols. The reaction conditions vary depending on the specific nucleophile and the desired product.
Major Products Formed
Oxidation: : The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can produce amines or other reduced derivatives.
Substitution: : Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
作用機序
The mechanism by which 2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's ability to penetrate cell membranes, while the nitro-substituted phenyl ring interacts with target proteins or enzymes. This dual functionality allows the compound to modulate biological processes and exert its therapeutic effects.
類似化合物との比較
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate is unique compared to other similar compounds due to its trifluoroethyl group and nitro-substituted phenyl ring. Some similar compounds include:
2,2,2-Trifluoroethyl N-(3-nitrophenyl)carbamate: : Lacks the methyl group on the phenyl ring.
2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate: : Lacks the nitro group on the phenyl ring.
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrobenzyl)carbamate: : Has a benzyl group instead of a phenyl ring.
特性
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O4/c1-6-2-3-7(4-8(6)15(17)18)14-9(16)19-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLCTEVJRXVGFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(2-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1519192.png)


![1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1519196.png)



![5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid](/img/structure/B1519201.png)


